1-Bromo-2-(2-bromoethoxy)benzene

Vue d'ensemble

Description

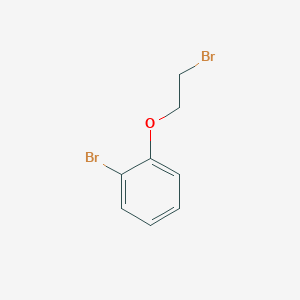

1-Bromo-2-(2-bromoethoxy)benzene is an organic compound with the molecular formula C8H8Br2O. It is a brominated aromatic ether, characterized by the presence of two bromine atoms and an ethoxy group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-bromoethoxy)benzene can be synthesized through the bromination of 2-(2-bromoethoxy)phenol. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-2-(2-bromoethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 2-(2-bromoethoxy)aniline or other derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: 2-(2-hydroxyethoxy)benzene, 2-(2-alkoxyethoxy)benzene.

Oxidation: 2-(2-bromoethoxy)benzaldehyde, 2-(2-bromoethoxy)benzoic acid.

Reduction: 2-(2-bromoethoxy)aniline.

Applications De Recherche Scientifique

Synthetic Routes

1-Bromo-2-(2-bromoethoxy)benzene can be synthesized through several methods, including:

- Bromination of 2-(2-bromoethoxy)phenol using bromine in solvents like carbon tetrachloride or chloroform under controlled temperatures.

- Continuous flow reactors in industrial settings to improve yield and efficiency through optimized reaction parameters.

Key Reactions Involving the Compound

This compound undergoes several key chemical reactions:

- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles (e.g., hydroxide, alkoxide).

- Oxidation : The ethoxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : Can be reduced to yield derivatives like 2-(2-bromoethoxy)aniline.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | NaOH or KOH | Aqueous or alcoholic solution |

| Oxidation | KMnO4 or CrO3 | Acidic or basic media |

| Reduction | LiAlH4 or NaBH4 | Anhydrous solvents |

Applications in Scientific Research

This compound has a range of applications across various fields:

Chemistry

It serves as a building block for synthesizing complex organic molecules and polymers. Its unique structure allows for versatile reactivity in organic synthesis.

Biology

The compound has been investigated for its biological activity, particularly as a potential insecticide. Studies indicate it shows promising larvicidal effects against Aedes aegypti larvae, suggesting its utility in pest control while being less harmful to non-target organisms.

Medicine

There is potential for this compound in developing pharmaceutical intermediates and active compounds due to its reactivity and structural characteristics.

Industry

Used as a precursor in manufacturing specialty chemicals and materials, particularly those requiring brominated compounds for enhanced properties.

Mécanisme D'action

The mechanism of action of 1-Bromo-2-(2-bromoethoxy)benzene involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in various chemical processes .

Comparaison Avec Des Composés Similaires

1-Bromo-2-(2-methoxyethoxy)benzene: Similar structure with a methoxy group instead of a bromo group.

2-Bromoethyl benzene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

1-Bromo-2-ethoxybenzene: Similar structure but with only one bromine atom.

Uniqueness: 1-Bromo-2-(2-bromoethoxy)benzene is unique due to the presence of two bromine atoms and an ethoxy group, which provide multiple reactive sites for chemical transformations. This makes it a versatile intermediate in organic synthesis and valuable in various research applications .

Activité Biologique

1-Bromo-2-(2-bromoethoxy)benzene, with the molecular formula CHBrO, is a brominated aromatic compound that has garnered attention for its biological activity, particularly in the field of pest control. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, including direct etherification of phenols with 1,2-dibromoethane in the presence of potassium carbonate (KCO) as a catalyst. Research has shown that this method yields high purity and efficiency, typically achieving yields between 71% and 94% .

Insecticidal Properties

Research indicates that this compound exhibits significant larvicidal activity against Aedes aegypti, a mosquito species known for transmitting diseases such as dengue fever and Zika virus. In laboratory studies, the compound demonstrated a 100% larval mortality rate after a 24-hour exposure period . The presence of multiple bromine atoms in its structure is believed to enhance its toxicity towards these pests while potentially minimizing harm to non-target organisms.

The biological activity of this compound can be attributed to its lipophilic nature, which may influence its absorption and distribution within biological systems. This characteristic is crucial for its effectiveness as an insecticide or therapeutic agent. Further studies are needed to elucidate the specific biochemical pathways involved in its action and any potential side effects associated with its use.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-4-methylbenzene | CHBr | Contains one bromine atom; used in organic synthesis. |

| 1-Bromo-3-(bromomethyl)benzene | CHBr | Contains two bromine atoms; involved in polymer chemistry. |

| 1-Bromo-4-(bromomethyl)benzene | CHBr | Similar reactivity; used as an intermediate in synthesis. |

The specific arrangement of bromine atoms and the ethoxy group in this compound may enhance certain chemical reactivities compared to its analogs, potentially leading to more effective applications in pest control.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For instance, a study highlighted the effectiveness of related compounds in achieving larval mortality against Aedes aegypti using similar synthetic routes .

Additionally, ongoing research aims to explore the compound's interactions within various biological systems to assess its viability as a therapeutic agent beyond insecticidal applications.

Propriétés

IUPAC Name |

1-bromo-2-(2-bromoethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVVQTBEUIBASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370578 | |

| Record name | 1-bromo-2-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18800-28-7 | |

| Record name | 1-Bromo-2-(2-bromoethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-2-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.